({[Dichloro(fluoro)methyl]sulfanyl}methyl)carbamyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({[Dichloro(fluoro)methyl]sulfanyl}methyl)carbamyl fluoride: is a complex organofluorine compound characterized by the presence of both fluorine and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ({[Dichloro(fluoro)methyl]sulfanyl}methyl)carbamyl fluoride typically involves multi-step organic reactions. One common method includes the reaction of dichlorofluoromethane with a thiol compound to form the corresponding sulfanyl derivative. This intermediate is then reacted with a carbamyl fluoride precursor under controlled conditions to yield the final product. The reaction conditions often require the use of specific solvents and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ({[Dichloro(fluoro)methyl]sulfanyl}methyl)carbamyl fluoride can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, ({[Dichloro(fluoro)methyl]sulfanyl}methyl)carbamyl fluoride is used as a building block for the synthesis of more complex organofluorine compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful in elucidating biochemical pathways and mechanisms.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its unique chemical structure allows it to interact with biological targets in ways that other compounds cannot, making it a candidate for drug development.
Industry: In industry, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of ({[Dichloro(fluoro)methyl]sulfanyl}methyl)carbamyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or modulation of their activity. The presence of fluorine atoms enhances its ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
- Dichloromethyl sulfanyl derivatives
- Fluoromethyl carbamyl derivatives
- Sulfonyl fluorides
Uniqueness: ({[Dichloro(fluoro)methyl]sulfanyl}methyl)carbamyl fluoride is unique due to the combination of dichloro, fluoro, and sulfanyl groups within a single molecule. This combination imparts distinct chemical and physical properties, such as increased reactivity and stability, which are not observed in other similar compounds.
Conclusion
This compound is a versatile compound with a wide range of applications in various scientific fields Its unique chemical structure and reactivity make it a valuable tool for researchers and industry professionals alike
Properties
CAS No. |
23744-45-8 |
---|---|
Molecular Formula |
C3H3Cl2F2NOS |
Molecular Weight |
210.03 g/mol |
IUPAC Name |
N-[[dichloro(fluoro)methyl]sulfanylmethyl]carbamoyl fluoride |
InChI |
InChI=1S/C3H3Cl2F2NOS/c4-3(5,7)10-1-8-2(6)9/h1H2,(H,8,9) |
InChI Key |
GDGFDNUUGUZLPB-UHFFFAOYSA-N |
Canonical SMILES |
C(NC(=O)F)SC(F)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.